N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide
CAS No.: 2034543-36-5
Cat. No.: VC4204415
Molecular Formula: C14H18FN3O3S
Molecular Weight: 327.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034543-36-5 |
|---|---|
| Molecular Formula | C14H18FN3O3S |
| Molecular Weight | 327.37 |
| IUPAC Name | N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylbut-2-enamide |
| Standard InChI | InChI=1S/C14H18FN3O3S/c1-10(2)8-14(19)16-6-7-18-13-9-11(15)4-5-12(13)17(3)22(18,20)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,19) |
| Standard InChI Key | SNWBGXDQSGCMHA-UHFFFAOYSA-N |
| SMILES | CC(=CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C |
Introduction
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is a complex organic compound with a unique molecular structure. It features a benzo[c] thiadiazole core, which is a fused ring system containing nitrogen and sulfur, along with a fluoro substituent and a methyl group. The compound's molecular formula is C14H18FN3O3S, and its molecular weight is approximately 327.38 g/mol .
Synthesis Methods
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide typically involves multi-step organic synthesis techniques. The process may include:
-
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
-
Introduction of Fluoro and Methyl Groups: These are added through selective reactions using specialized reagents.
-
Attachment of the 3-Methylbut-2-enamide Group: This step requires careful control of reaction conditions to ensure high yield and purity.
Biological Activity and Applications
While specific biological activity data for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is limited, compounds with similar structures have shown potential in various fields, including pharmacology and medicinal chemistry. Thiadiazole derivatives are known for their diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume